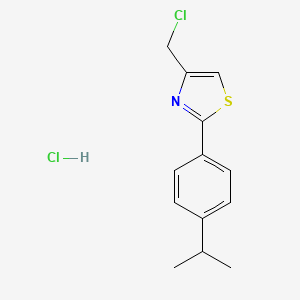
4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and an isopropylphenyl group attached to the thiazole ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be introduced through Friedel-Crafts alkylation, where an isopropyl group is added to a phenyl ring using an alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dihydrothiazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving thiazole derivatives.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride involves its interaction with biological targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The thiazole ring can also interact with various molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride: Similar structure but lacks the isopropyl group, leading to different reactivity and biological activity.
2-(4-Isopropylphenyl)-1,3-thiazole: Lacks the chloromethyl group, resulting in reduced reactivity in nucleophilic substitution reactions.
4-(Methylthio)-2-(4-isopropylphenyl)-1,3-thiazole: Contains a methylthio group instead of a chloromethyl group, leading to different chemical properties and applications.
Uniqueness
4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride is unique due to the presence of both the chloromethyl and isopropylphenyl groups, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
4-(chloromethyl)-2-(4-propan-2-ylphenyl)-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNS.ClH/c1-9(2)10-3-5-11(6-4-10)13-15-12(7-14)8-16-13;/h3-6,8-9H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGNYLBJHALWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
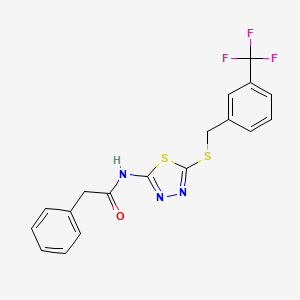
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)
![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)
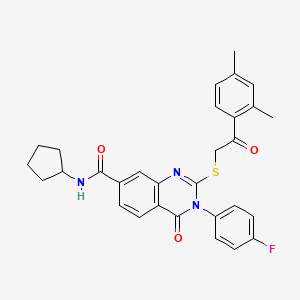
![1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane](/img/structure/B2501364.png)
![3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2501366.png)
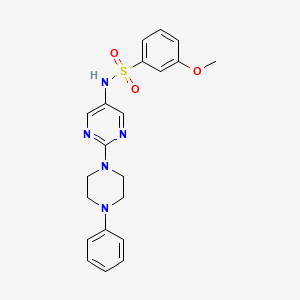
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2501369.png)
![2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2501371.png)
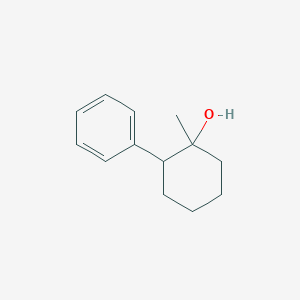
![2-CHLORO-5-NITRO-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2501374.png)
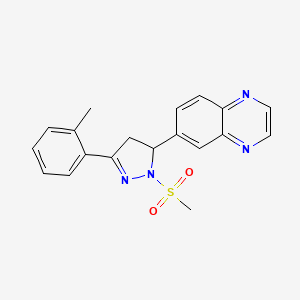
![1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2501378.png)
